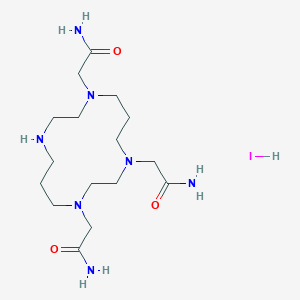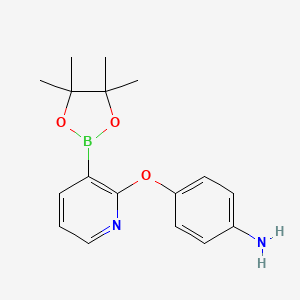
Isovalerylcholine chloride
Overview
Description
Isovalerylcholine chloride is a chemical compound that belongs to the class of quaternary ammonium salts. It is a synthetic analogue of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. Isovalerylcholine chloride has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mechanism of Action
Isovalerylcholine chloride acts as an agonist of the cholinergic system by binding to and activating nicotinic and muscarinic acetylcholine receptors. This results in the release of acetylcholine, which in turn activates downstream signaling pathways that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects:
Isovalerylcholine chloride has been shown to improve cognitive function, enhance memory consolidation, and increase attention and vigilance. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, isovalerylcholine chloride has been shown to have cardiovascular effects such as reducing blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the advantages of using isovalerylcholine chloride in lab experiments is its high specificity for the cholinergic system, which allows for precise manipulation of this system. However, isovalerylcholine chloride has a short half-life and is rapidly metabolized in the body, which can limit its use in certain experiments. In addition, the effects of isovalerylcholine chloride can be influenced by factors such as age, sex, and genetic variability, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on isovalerylcholine chloride. One area of interest is the development of more potent and selective analogues that can be used to target specific subtypes of cholinergic receptors. Another area of research is the investigation of the role of isovalerylcholine chloride in the pathogenesis and treatment of various diseases such as Alzheimer's disease and schizophrenia. Finally, further studies are needed to elucidate the biochemical and physiological effects of isovalerylcholine chloride and its potential clinical applications.
Conclusion:
Isovalerylcholine chloride is a synthetic analogue of acetylcholine that has been widely used in scientific research to study the cholinergic system. It has been shown to have a variety of biochemical and physiological effects, including improving cognitive function and having neuroprotective effects. While there are limitations to its use in lab experiments, isovalerylcholine chloride remains an important tool for investigating the cholinergic system and its role in various diseases. Further research is needed to fully understand the potential applications of isovalerylcholine chloride in pharmacology and neuroscience.
Scientific Research Applications
Isovalerylcholine chloride has been extensively used in scientific research as a tool to study the cholinergic system. It has been shown to enhance the release of acetylcholine in the brain, which can lead to improved cognitive function. Isovalerylcholine chloride has also been used to investigate the role of the cholinergic system in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
trimethyl-[2-(3-methylbutanoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO2.ClH/c1-9(2)8-10(12)13-7-6-11(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTONGNHDXNCMO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724997 | |
| Record name | N,N,N-Trimethyl-2-[(3-methylbutanoyl)oxy]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isovalerylcholine chloride | |
CAS RN |
20783-28-2 | |
| Record name | N,N,N-Trimethyl-2-[(3-methylbutanoyl)oxy]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B1508537.png)





![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)




![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)

